1-(4-Chloro-6-methylpyridin-3-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-6-methylpyridin-3-YL)ethanone is a chemical compound with a pyridine ring substituted with a chlorine atom at the 4th position and a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-6-methylpyridin-3-YL)ethanone typically involves the chlorination of 6-methylpyridin-3-yl ethanone. The process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes that include the preparation of intermediates followed by chlorination. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-6-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
1-(4-Chloro-6-methylpyridin-3-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-6-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl]ethanone: An intermediate in the synthesis of COX-2 inhibitors.
1-(4-Methylpyridin-3-yl)ethanone: A related compound with a methyl group instead of a chlorine atom.
Uniqueness: 1-(4-Chloro-6-methylpyridin-3-YL)ethanone is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(4-chloro-6-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-8(9)7(4-10-5)6(2)11/h3-4H,1-2H3 |
InChI Key |
LUSPRLHZWCQCPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.